molecular formula C12H14O2 B6166028 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 16440-61-2

5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No. B6166028
CAS RN: 16440-61-2
M. Wt: 190.2
InChI Key:
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Description

5,6-Dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid, also known as 5,6-dimethylindane-2,3-dicarboxylic acid or DMIDC, is a naturally occurring organic acid found in plants and animals. It is a key component of several biochemical pathways, including those associated with fatty acid metabolism and the production of energy. DMIDC has been studied extensively for its potential therapeutic applications in numerous areas, including cancer, diabetes, and cardiovascular disease.

Mechanism of Action

The exact mechanism of action of DMIDC is not yet fully understood. However, it is believed to act through several mechanisms, including the inhibition of fatty acid oxidation, the inhibition of protein kinase C, and the inhibition of the enzyme fatty acid synthase. Additionally, DMIDC has been found to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
DMIDC has been found to have numerous biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and to reduce glucose levels in diabetic mice. Additionally, DMIDC has been found to reduce levels of triglycerides and cholesterol in the blood of rats. Furthermore, DMIDC has been found to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DMIDC in laboratory experiments is its ability to inhibit the growth of cancer cells. Additionally, DMIDC has been found to reduce glucose levels in diabetic mice and to reduce levels of triglycerides and cholesterol in the blood of rats. However, there are some limitations to using DMIDC in laboratory experiments. For example, DMIDC is a relatively unstable compound, and its efficacy can be reduced by exposure to light or oxygen. Additionally, the exact mechanism of action of DMIDC is not yet fully understood.

Future Directions

There are numerous potential future directions for research on DMIDC. For example, further research could be conducted to understand the exact mechanism of action of DMIDC and to identify additional therapeutic applications. Additionally, further research could be conducted to optimize the synthesis of DMIDC and to develop more stable formulations. Finally, further research could be conducted to investigate the potential side effects of DMIDC and to identify ways to mitigate them.

Synthesis Methods

DMIDC can be synthesized by several methods, including the reaction of 1-chloro-2,3-dimethylindene with diethyl malonate, the reaction of 2-chloro-1,3-dimethylindene with ethyl acetoacetate, and the reaction of 2-chloro-1,3-dimethylindene with ethyl acetate. All of these methods produce DMIDC in high yields.

Scientific Research Applications

DMIDC has been studied extensively for its potential therapeutic applications in numerous areas. In particular, it has been studied for its potential anti-cancer, anti-diabetic, and anti-cardiovascular properties. DMIDC has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, DMIDC has been found to reduce glucose levels in diabetic mice and to reduce levels of triglycerides and cholesterol in the blood of rats.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,3-cyclopentanedione", "ethyl acetoacetate", "methyl vinyl ketone", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,3-cyclopentanedione and ethyl acetoacetate in the presence of sodium hydroxide to form 5-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylic acid ethyl ester", "Step 2: Decarboxylation of the ethyl ester using sulfuric acid to form 5-methyl-6-oxo-1,2,3,6-tetrahydropyridine", "Step 3: Addition of methyl vinyl ketone to the tetrahydropyridine in the presence of sodium hydroxide to form 5-methyl-6-(2-propenyl)-1,2,3,6-tetrahydropyridine", "Step 4: Oxidation of the tetrahydropyridine using sodium bicarbonate and hydrogen peroxide to form 5-methyl-6-(2-propenyl)-1,2,3,6-tetrahydropyridine-3-carboxylic acid", "Step 5: Reduction of the carboxylic acid using magnesium sulfate and methanol to form 5,6-dimethyl-2,3-dihydro-1H-indene-4-carboxylic acid", "Step 6: Purification of the product using diethyl ether and water" ] }

CAS RN

16440-61-2

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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